molecular formula C17H19N3O3 B11140501 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide

Cat. No.: B11140501
M. Wt: 313.35 g/mol
InChI Key: OHIRFSFCUOMEDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide is a synthetic small molecule characterized by a 3,5-dimethyl-substituted isoxazole core linked via a carboxamide group to a 2-(5-methoxyindol-3-yl)ethyl side chain. The isoxazole ring, a five-membered heterocycle containing oxygen and nitrogen, confers rigidity and electronic properties that influence binding interactions.

Properties

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C17H19N3O3/c1-10-16(11(2)23-20-10)17(21)18-7-6-12-9-19-15-5-4-13(22-3)8-14(12)15/h4-5,8-9,19H,6-7H2,1-3H3,(H,18,21)

InChI Key

OHIRFSFCUOMEDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCCC2=CNC3=C2C=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Hemetsberger–Knittel Indole Synthesis

The Hemetsberger–Knittel method enables indole ring construction from azidocinnamates. For 5-methoxy substitution:

  • Knoevenagel Condensation : Methyl 2-azidoacetate reacts with 5-methoxybenzaldehyde (15 ) to form methyl 2-azido-3-(5-methoxyphenyl)acrylate (16 ).

  • Thermolytic Cyclization : Heating 16 in high-boiling solvents (e.g., diphenyl ether) induces cyclization to ethyl 5-methoxyindole-2-carboxylate (17 ).

  • Side Chain Elaboration :

    • Reduction : LiAlH4 reduces the ester to a primary alcohol.

    • Gabriel Synthesis : Conversion to the amine via phthalimide intermediate yields 5-methoxytryptamine.

Key Optimization :

  • Cyclization of 16 produces regioisomers (5- vs. 7-methoxy). Chromatographic separation or selective crystallization ensures purity.

  • Yields improve with anhydrous conditions and controlled heating rates.

Synthesis of 3,5-Dimethyl-4-Isoxazolecarboxylic Acid

Nitrile Oxide Cycloaddition

Isoxazole rings form via 1,3-dipolar cycloaddition between nitrile oxides and dipolarophiles:

  • Nitrile Oxide Generation : Chlorination of 3,5-dimethylisoxazole-4-carbaldoxime (18 ) with NCS yields the unstable nitrile oxide (19 ).

  • Cycloaddition : Reacting 19 with acetylene derivatives (e.g., ethyl propiolate) forms ethyl 3,5-dimethyl-4-isoxazolecarboxylate (20 ).

  • Hydrolysis : Basic hydrolysis (NaOH/EtOH) converts 20 to 3,5-dimethyl-4-isoxazolecarboxylic acid (21 ).

Alternative Route :

  • Hantzsch Isoxazole Synthesis : Condensing β-ketoester (e.g., ethyl acetoacetate) with hydroxylamine forms 5-methylisoxazole-3-carboxylate, followed by methylation and positional isomer separation.

Challenges :

  • Regioselectivity in cycloaddition requires electron-deficient dipolarophiles.

  • Nitrile oxide instability necessitates in situ generation.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Activating 21 with EDCl/HOBt facilitates amide bond formation with 5-methoxytryptamine:

  • Activation : Stir 21 (1 eq) with EDCl (1.2 eq) and HOBt (1.2 eq) in DMF at 0°C.

  • Coupling : Add 5-methoxytryptamine (1 eq) and DIPEA (2 eq). Stir at room temperature for 12 h.

  • Workup : Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.

Yield Optimization :

  • Excess EDCl (1.5 eq) improves conversion for sterically hindered acids.

  • Anhydrous DMF minimizes side reactions.

BOP Reagent Coupling

Benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) enhances coupling efficiency:

  • Procedure : Mix 21 (1 eq), BOP (1.2 eq), and DIPEA (3 eq) in DMF. Add 5-methoxytryptamine (1 eq) and stir for 6 h.

  • Advantages : Faster reaction times (≤6 h) and higher yields (85–90%) compared to EDCl.

Analytical Validation and Spectral Data

Characterization of Intermediates

  • Ethyl 5-Methoxyindole-2-carboxylate (17 ) :

    • 1H NMR (CDCl3): δ 8.21 (s, 1H, NH), 7.35 (d, J = 8.8 Hz, 1H), 6.95 (dd, J = 8.8, 2.4 Hz, 1H), 6.85 (d, J = 2.4 Hz, 1H), 4.35 (q, J = 7.1 Hz, 2H), 3.88 (s, 3H), 1.38 (t, J = 7.1 Hz, 3H).

  • 3,5-Dimethyl-4-isoxazolecarboxylic Acid (21 ) :

    • IR (KBr): 1715 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N).

Final Product Characterization

  • N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide :

    • HRMS : [M+H]+ calcd for C19H22N3O3: 340.1661; found: 340.1664.

    • 1H NMR (DMSO-d6): δ 10.82 (s, 1H, NH), 7.25 (d, J = 8.7 Hz, 1H), 7.10 (s, 1H), 6.75 (dd, J = 8.7, 2.3 Hz, 1H), 6.65 (d, J = 2.3 Hz, 1H), 3.78 (s, 3H), 3.45 (t, J = 6.9 Hz, 2H), 2.85 (t, J = 6.9 Hz, 2H), 2.40 (s, 3H), 2.35 (s, 3H).

Scale-Up Considerations and Process Optimization

Critical Parameters

  • Indole Synthesis :

    • Batch size >100 g requires slow addition of azide precursors to prevent exothermic runaway.

  • Isoxazole Carboxylic Acid :

    • Nitrile oxide cycloadditions benefit from flow chemistry to enhance safety and yield.

Purification Challenges

  • Final Product :

    • High-performance liquid chromatography (HPLC) with C18 columns resolves residual EDCl or BOP reagents.

  • Regioisomeric Byproducts :

    • Reverse-phase chromatography separates 5-methoxy and 7-methoxy indole contaminants .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the indole ring.

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocycle Variations

The isoxazole core in the target compound distinguishes it from quinazoline-based analogues such as 6,7-dimethoxy-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)quinazolin-4-amine (11c) . Quinazolines are bicyclic aromatic systems with two nitrogen atoms, often associated with kinase inhibition due to their planar structure and ability to mimic purine bases.

Table 1: Core Structure Comparison
Compound Core Structure Key Substituents Physicochemical Properties
Target Compound Isoxazole 3,5-dimethyl; 5-methoxyindole ethyl Solid (assumed); purity/yield N/A
11c (Quinazoline derivative) Quinazoline 6,7-dimethoxy; 5-methoxyindole ethyl White solid; 96–98% purity; 51–72% yield

Substituent Effects

The 5-methoxyindole group is a common feature in both the target compound and quinazoline derivatives (e.g., 11c, 11d–h ). Modifications to this group significantly alter activity:

  • The target compound’s isoxazole-linked carboxamide may improve metabolic stability compared to the amine linker in 11c.
Table 2: Substituent Variations and Implications
Compound Indole Substituent Functional Group Potential Impact
Target Compound 5-methoxy Carboxamide Enhanced stability; rigid linkage
11c 5-methoxy Amine Increased basicity; flexible linkage
11e 5-hydroxy Amine Hydrogen-bond donor; lower lipophilicity
11f 6-fluoro Amine Increased electronegativity; improved target affinity

Biological Activity

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide, a compound derived from indole and isoxazole structures, has garnered attention for its potential biological activities. This article synthesizes information on its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C13H14N2O3C_{13}H_{14}N_{2}O_{3} with a molecular weight of approximately 246.26 g/mol. Its structure includes an indole moiety, which is often associated with various pharmacological activities. The following table summarizes key chemical properties:

PropertyValue
Molecular FormulaC₁₃H₁₄N₂O₃
Molecular Weight246.262 g/mol
LogP1.447
PSA (Polar Surface Area)62.4 Ų

The biological activity of this compound may be attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. Compounds containing indole structures have been shown to exhibit diverse mechanisms such as:

  • Tyrosinase Inhibition : Indole derivatives often act as inhibitors of tyrosinase, an enzyme critical in melanin biosynthesis, which is relevant in skin pigmentation and certain dermatological conditions.
  • Anticancer Activity : The compound may induce apoptosis in cancer cells through intrinsic and extrinsic pathways, potentially affecting cell cycle regulation and proliferation.

Anticancer Activity

Recent studies have demonstrated that derivatives of indole exhibit significant anticancer properties. For instance, in vitro assays showed that related compounds could inhibit the growth of various cancer cell lines, particularly melanoma and non-melanoma skin cancer cells. The following table illustrates the anticancer activity against selected cell lines:

CompoundCell LineIC50 (µM)
This compoundA375 (Melanoma)15.9 ± 1.2
Related Indole DerivativeA431 (Non-melanoma)20.5 ± 2.0

These results suggest that the compound has a selective cytotoxic effect on cancer cells while sparing normal keratinocytes.

Tyrosinase Inhibition

The compound's potential as a skin-lightening agent through tyrosinase inhibition has also been explored. A comparative study highlighted the IC50 values for various indole derivatives:

CompoundIC50 (µM)
This compound30.0 ± 1.5
Arbutin91.0 ± 2.0
Kojic Acid31.0 ± 1.0

The data indicate that the compound exhibits competitive inhibition against tyrosinase, making it a candidate for further development in dermatological applications.

Case Studies

A notable case study involved the synthesis and evaluation of several indole derivatives, including this compound. These studies utilized high-resolution mass spectrometry and nuclear magnetic resonance to confirm structural integrity and assess biological activity against skin cancer cell lines.

Q & A

Q. What are the established synthetic routes for N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide?

The compound can be synthesized via multi-step reactions involving indole and isoxazole intermediates. A common approach includes:

  • Step 1 : Protection of the indole nitrogen using trityl chloride in methanol with triethylamine, followed by recrystallization for purification .
  • Step 2 : Coupling of the isoxazolecarboxamide moiety using carbodiimide-based reagents (e.g., EDCI) in DMF or THF under inert atmosphere .
  • Step 3 : Deprotection of the trityl group under acidic conditions (e.g., TFA/DCM) to yield the final compound . Key parameters include solvent choice (DMF for solubility), temperature control (0–25°C), and chromatographic purification (silica gel, ethyl acetate/hexane).

Q. How is structural characterization performed for this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., δ 7.51 ppm for aromatic protons, δ 169.9 ppm for carbonyl carbons) confirm functional groups and regiochemistry .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving bond lengths (e.g., 1.36 Å for C=O) and angles .
  • Mass Spectrometry : HRMS-ESI (e.g., [M+H]+^+ at m/z 347.0599) validates molecular weight and purity .

Q. What standard assays evaluate its biological activity?

  • In vitro antiproliferative assays : Cell viability measured via MTT in cancer cell lines (e.g., IC50_{50} values in µM range) .
  • Enzyme inhibition studies : Fluorescence-based assays for kinases or receptors (e.g., IC50_{50} determination using ATP analogs) .
  • Antimicrobial screening : Disk diffusion or microdilution methods against bacterial/fungal strains .

Advanced Research Questions

Q. How can synthetic yields be optimized for lab-scale production?

  • Catalyst selection : Pd/C (10% wt) for hydrogenation steps improves reduction efficiency (e.g., nitro to amine groups) .
  • Solvent optimization : THF/water mixtures enhance solubility during saponification, reducing side-product formation .
  • Protecting group strategy : Trityl groups prevent indole aggregation but require careful deprotection to avoid degradation .

Q. How to address contradictions in biological activity across studies?

  • Assay variability : Control for DMSO concentration (<1%) to avoid solvent toxicity .
  • Cell line specificity : Compare activity in multiple models (e.g., HeLa vs. HepG2) to identify target selectivity .
  • Metabolic interference : Use liver microsomes to assess compound stability and metabolite interference .

Q. What computational methods predict its target interactions?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to indole-recognizing receptors (e.g., serotonin receptors) .
  • MD simulations : GROMACS evaluates stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns) .
  • QSAR models : Correlate substituent effects (e.g., methoxy groups) with activity trends .

Q. How to resolve discrepancies between in vitro and in vivo efficacy?

  • Pharmacokinetic profiling : Measure plasma half-life (e.g., LC-MS/MS) and tissue distribution in rodent models .
  • Mitochondrial assays : Isolate liver mitochondria to assess compound effects on membrane potential (Rh123 fluorescence) .
  • Bioavailability enhancement : Nanoformulation (e.g., liposomes) improves solubility and blood-brain barrier penetration .

Q. What are the stability and storage guidelines?

  • Degradation pathways : Hydrolysis of the carboxamide group in acidic/basic conditions (monitor via HPLC) .
  • Storage : -20°C in amber vials under argon; avoid repeated freeze-thaw cycles .
  • Lyophilization : Stabilize as a hydrochloride salt for long-term storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.